molecular formula C5H2Br2F2S B2696703 3,5-Dibromo-2-(difluoromethyl)thiophene CAS No. 2248334-86-1

3,5-Dibromo-2-(difluoromethyl)thiophene

Cat. No.: B2696703
CAS No.: 2248334-86-1
M. Wt: 291.94
InChI Key: QSAVVEROADFEQY-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(difluoromethyl)thiophene is a halogenated thiophene derivative with the molecular formula C5H2Br2F2S. This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a thiophene ring, making it a highly functionalized molecule. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(difluoromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the bromination of 2-(difluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the bromine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(difluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organoboron or organostannane reagents

Major Products

    Substitution: Formation of substituted thiophenes with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds

Scientific Research Applications

3,5-Dibromo-2-(difluoromethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(difluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity. In materials science, the compound’s electronic properties are influenced by the halogen substituents, affecting its conductivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-(difluoromethyl)thiophene is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

3,5-dibromo-2-(difluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2F2S/c6-2-1-3(7)10-4(2)5(8)9/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAVVEROADFEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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